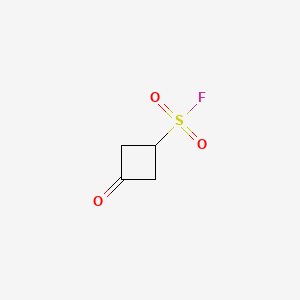
3-Oxocyclobutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxocyclobutane-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring, a sulfonyl fluoride group, and a ketone functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 3-Oxocyclobutane-1-sulfonyl fluoride can be achieved through several routes. One common method involves the direct fluorosulfonylation of cyclobutanone using fluorosulfonyl radicals. This approach is efficient and provides high yields of the desired product . Another method involves the electrochemical oxidative coupling of thiols with potassium fluoride, which is an environmentally benign process . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent due to its effectiveness and availability .
Chemical Reactions Analysis
3-Oxocyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides with different oxidation states.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups such as sulfonamides.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form a variety of derivatives. Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride, and various oxidizing and reducing agents
Scientific Research Applications
3-Oxocyclobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxocyclobutane-1-sulfonyl fluoride exerts its effects involves the formation of stable sulfur (VI) linkages through SuFEx reactions. These reactions are characterized by their efficiency, selectivity, and operational simplicity . The compound acts as an electrophilic warhead, reacting with nucleophiles to form covalent bonds. This mechanism is particularly useful in bioconjugation and the modification of biomolecules .
Comparison with Similar Compounds
3-Oxocyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Tosyl fluoride These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks. The cyclobutane ring in this compound imparts unique steric and electronic properties, making it distinct from its counterparts .
Properties
Molecular Formula |
C4H5FO3S |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-oxocyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 |
InChI Key |
GTEPQAYAORZVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















